molecular formula C35H64O9 B1249516 Murihexocin C

Murihexocin C

Cat. No. B1249516
M. Wt: 628.9 g/mol
InChI Key: VYEJYURNQIJVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muricoreacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Muricoreacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricoreacin has been primarily detected in urine. Within the cell, muricoreacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricoreacin can be found in fruits. This makes muricoreacin a potential biomarker for the consumption of this food product.

Scientific Research Applications

Anticancer Properties

Murihexocin C, an Annonaceous acetogenin, has been identified for its significant cytotoxicities against human tumor cell lines. Notably, it exhibits selective effects on prostate adenocarcinoma (PC-3) and pancreatic carcinoma (PACA-2) cell lines (G. Kim et al., 1998). This suggests its potential as an effective compound in cancer therapy, especially targeting these specific cancer types.

Effects on Cell Cycle and Apoptosis

Murihexocin C, as part of the Annona muricata plant's properties, contributes to inducing G₁ cell cycle arrest and apoptosis in human colon cancer cells. The compound's influence on the mitochondrial pathway is a critical aspect of its anticancer mechanism. This property highlights its role in potentially treating colorectal cancer (Soheil Zorofchian Moghadamtousi et al., 2014).

Molecular Docking and Drug-Likeness Studies

Murihexocin C has been the subject of molecular docking studies, showing promise as an inhibitor against hypoxia-inducible factor 1 alpha (HIF-1α), a regulator implicated in various human cancers. Such in silico studies suggest its potential application as a model compound for further in vitro and in vivo studies in cancer research (S. I. Handayani et al., 2018).

Insecticidal Properties

Beyond its anticancer potential, murihexocin C, along with other annonaceous acetogenins, demonstrates toxic effects against the cotton pest Oncopeltus fasciatus. This showcases its potential application in pest control and agricultural sciences (Olga Alvarez Colom et al., 2008).

properties

Product Name

Murihexocin C

Molecular Formula

C35H64O9

Molecular Weight

628.9 g/mol

IUPAC Name

2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one

InChI

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3

InChI Key

VYEJYURNQIJVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O

synonyms

murihexocin C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.